Cas no 313224-81-6 (6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one)

6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one structure
313224-81-6 structure
商品名:6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one
CAS番号:313224-81-6
MF:C13H7BrN2O2
メガワット:303.110882043839
CID:5416298
PubChem ID:3950639

6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one 化学的及び物理的性質

名前と識別子

    • 6-Bromo-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one
    • 6-bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one
    • 6-bromo-2-(pyridin-3-yl)-4H-benzo[d][1,3]oxazin-4-one
    • AKOS004111702
    • 6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one
    • STK942197
    • F3331-3091
    • VU0611261-1
    • 313224-81-6
    • インチ: 1S/C13H7BrN2O2/c14-9-3-4-11-10(6-9)13(17)18-12(16-11)8-2-1-5-15-7-8/h1-7H
    • InChIKey: DNZDQZZFAUICRQ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC2=C(C(=O)OC(C3C=NC=CC=3)=N2)C=1

計算された属性

  • せいみつぶんしりょう: 301.96909g/mol
  • どういたいしつりょう: 301.96909g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 372
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 51.6Ų

じっけんとくせい

  • 密度みつど: 1.66±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ゆうかいてん: 170-173 °C
  • ふってん: 431.3±28.0 °C(Predicted)
  • 酸性度係数(pKa): 3.32±0.12(Predicted)

6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3331-3091-3mg
6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one
313224-81-6 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3331-3091-1mg
6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one
313224-81-6 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3331-3091-10mg
6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one
313224-81-6 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3331-3091-15mg
6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one
313224-81-6 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3331-3091-20mg
6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one
313224-81-6 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3331-3091-5mg
6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one
313224-81-6 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3331-3091-5μmol
6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one
313224-81-6 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3331-3091-2mg
6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one
313224-81-6 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3331-3091-10μmol
6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one
313224-81-6 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3331-3091-4mg
6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one
313224-81-6 90%+
4mg
$66.0 2023-04-26

6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one 関連文献

6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-oneに関する追加情報

Professional Introduction to Compound with CAS No 313224-81-6 and Product Name: 6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one

The compound with the CAS number 313224-81-6 and the product name 6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the benzoxazinone class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a bromine substituent and a pyridine ring at specific positions enhances its pharmacological potential, making it a subject of intense research interest.

Recent studies have highlighted the importance of benzoxazinone derivatives in drug discovery. These compounds exhibit remarkable inhibitory effects on various enzymes and receptors, which makes them valuable candidates for therapeutic applications. Specifically, the 6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one structure has been investigated for its potential in modulating inflammatory pathways and inhibiting key enzymes involved in cancer progression.

In particular, the bromine atom at the 6-position of the benzoxazinone core plays a crucial role in enhancing the binding affinity to biological targets. This modification has been shown to improve the compound's ability to interact with proteins such as kinases and transcription factors. The pyridine ring at the 2-position further contributes to its pharmacological profile by providing additional hydrogen bonding opportunities with biological targets, thereby increasing its efficacy.

Current research in this area has demonstrated that derivatives of 6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one exhibit promising anti-inflammatory and anti-cancer properties. For instance, studies have shown that these compounds can inhibit the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammation. By modulating NF-κB signaling, these benzoxazinone derivatives can effectively reduce pro-inflammatory cytokine production, offering a potential therapeutic strategy for chronic inflammatory diseases.

Moreover, the anti-cancer potential of 6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one has been explored in several preclinical studies. Research indicates that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting anti-apoptotic proteins. Additionally, it has been observed to suppress tumor growth by inhibiting angiogenesis, the process by which new blood vessels form to supply nutrients to tumors. These findings suggest that benzoxazinone derivatives may serve as effective chemotherapeutic agents in the treatment of various types of cancer.

The synthesis of 6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one involves a multi-step process that requires careful optimization to ensure high yield and purity. The bromination step is particularly critical, as it determines the reactivity of the compound towards biological targets. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the pyridine moiety efficiently. These methods not only improve the overall yield but also minimize side reactions, ensuring a high-quality final product.

From a medicinal chemistry perspective, understanding the structural features that contribute to the biological activity of 6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one is essential for designing more potent derivatives. Computational studies using molecular modeling techniques have provided valuable insights into how these compounds interact with their biological targets at the atomic level. By analyzing these interactions, researchers can identify key structural elements that can be modified to enhance binding affinity and selectivity.

The development of novel pharmaceutical agents relies heavily on innovative synthetic methodologies and thorough biochemical characterization. The case of 6-bromo-2-(pyridin-3-y)-4H--3,1--benzoxazin--4--one exemplifies how structural modifications can significantly impact pharmacological properties. Future research will likely focus on exploring new synthetic routes and optimizing existing ones to produce more efficient analogs with improved therapeutic profiles.

In conclusion,6--bromo--2--(pyridin--3--y)--4H--3,1--benzoxazin--4--one (CAS No 31 32 24--81--6) represents a promising candidate for further development in drug discovery. Its unique structural features and demonstrated biological activities make it a valuable asset in addressing various therapeutic challenges. As research continues to uncover new applications for this compound and its derivatives, it is expected to play an increasingly important role in modern medicine.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.haoxiangbio.com
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd